Disulfuric acid

Description

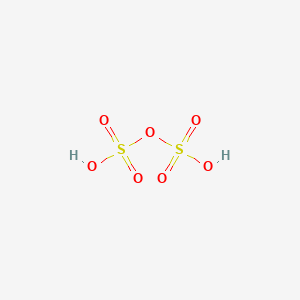

Structure

3D Structure

Properties

CAS No. |

7783-05-3 |

|---|---|

Molecular Formula |

H2SO4.O3S H2S2O7 H2O7S2 |

Molecular Weight |

178.15 g/mol |

IUPAC Name |

sulfo hydrogen sulfate |

InChI |

InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6) |

InChI Key |

VFNGKCDDZUSWLR-UHFFFAOYSA-N |

SMILES |

OS(=O)(=O)OS(=O)(=O)O |

Canonical SMILES |

OS(=O)(=O)OS(=O)(=O)O |

density |

Relative density (water = 1): 1.9 |

Other CAS No. |

7783-05-3 8014-95-7 |

physical_description |

COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. |

Pictograms |

Corrosive; Irritant |

Related CAS |

13870-29-6 (di-hydrochloride salt) 7790-62-7 (di-potassium salt) |

solubility |

Solubility in water: miscible, reaction |

Synonyms |

pyrosulfuric acid pyrosulfuric acid, diammonium salt pyrosulfuric acid, dipotassium salt pyrosulfuric acid, disodium salt pyrosulfuric acid, potassium salt sodium pyrosulfate |

vapor_density |

Relative vapor density (air = 1): 3-3.3 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isolation of Pure Disulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isolation of pure disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid. This powerful reagent is a major component of fuming sulfuric acid (oleum) and serves as a potent sulfonating and dehydrating agent in various chemical processes, including pharmaceutical synthesis. This document outlines detailed experimental protocols, quantitative data, and safety procedures pertinent to the laboratory-scale production and purification of this compound.

Introduction to Disulfuric Acid

Disulfuric acid is a sulfur oxoacid formed by the reaction of sulfur trioxide (SO₃) with sulfuric acid (H₂SO₄). It exists in equilibrium with its constituent components in oleum. Pure disulfuric acid is a colorless, crystalline solid at room temperature with a melting point of 35.2°C. Its utility in organic synthesis stems from its enhanced acidity and dehydrating capabilities compared to concentrated sulfuric acid.

Synthesis of High-Concentration Oleum

The synthesis of pure disulfuric acid begins with the preparation of oleum containing a high concentration of free sulfur trioxide. The most common laboratory method involves the generation of SO₃ and its subsequent absorption into concentrated sulfuric acid.

Generation of Sulfur Trioxide

Sulfur trioxide can be prepared in the laboratory by the thermal decomposition of sodium pyrosulfate, which is formed by the dehydration of sodium bisulfate. The SO₃ is then distilled and collected.

Reaction: Na₂S₂O₇(s) → Na₂SO₄(s) + SO₃(g)

Absorption of Sulfur Trioxide

The gaseous sulfur trioxide is then bubbled through a known quantity of concentrated sulfuric acid (98%) in a cooled absorption vessel. The concentration of the resulting oleum is determined by the mass of SO₃ absorbed.

Reaction: H₂SO₄(l) + SO₃(g) ⇌ H₂S₂O₇(l)

The following diagram illustrates the workflow for the synthesis of high-concentration oleum.

Isolation of Pure Disulfuric Acid by Fractional Crystallization

The isolation of pure disulfuric acid from oleum is achieved through fractional crystallization, a technique that separates components of a mixture based on their different melting points. The phase diagram of the H₂SO₄-SO₃ system is critical for understanding this process.

Principle of Fractional Crystallization

The H₂SO₄-SO₃ phase diagram reveals that pure disulfuric acid has a distinct melting point of 35.2°C. By carefully cooling oleum with a composition close to that of pure disulfuric acid (44.9 wt% SO₃), crystalline H₂S₂O₇ will precipitate, leaving impurities and excess H₂SO₄ or SO₃ in the liquid phase.

The logical relationship for the equilibrium in the H₂SO₄-SO₃ system is depicted below.

Isolation Procedure

The oleum is slowly cooled in a controlled temperature bath to just below the melting point of disulfuric acid. The resulting crystalline mass is then separated from the remaining liquid (mother liquor) by filtration or decantation in a moisture-free environment. The purified crystals can be further refined by repeated crystallization cycles.

The experimental workflow for the isolation of pure disulfuric acid is as follows:

Quantitative Data

The following tables summarize key quantitative data for the compounds involved in the synthesis and isolation of disulfuric acid.

Table 1: Physical Properties of Pure Compounds

| Property | Sulfuric Acid (H₂SO₄) | Sulfur Trioxide (γ-form) | Disulfuric Acid (H₂S₂O₇) |

| Molar Mass ( g/mol ) | 98.08 | 80.06 | 178.14 |

| Melting Point (°C) | 10.4 | 16.9 | 35.2 |

| Boiling Point (°C) | ~337 (decomposes) | 44.8 | Decomposes |

| Density (g/cm³) | 1.83 (at 25°C) | 1.92 (at 20°C) | ~1.9 (solid) |

| Appearance | Colorless, oily liquid | Colorless solid/liquid | Colorless, crystalline solid |

Table 2: Phase Equilibria in the H₂SO₄-SO₃ System

| Point | Composition (wt% SO₃) | Temperature (°C) |

| Eutectic (H₂SO₄ + H₂S₂O₇) | 32.5 | 8.5 |

| Melting Point (H₂S₂O₇) | 44.9 | 35.2 |

| Eutectic (H₂S₂O₇ + H₂S₃O₁₀) | 55.0 | 2.5 |

Experimental Protocols

Synthesis of High-Concentration Oleum

-

Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head, a condenser (without water circulation), and a receiving flask cooled in an ice bath. The entire system must be protected from atmospheric moisture using drying tubes.

-

Reaction: Place a mixture of sodium pyrosulfate and a catalytic amount of concentrated sulfuric acid in the distillation flask.

-

Distillation: Gently heat the flask to initiate the decomposition of sodium pyrosulfate and the distillation of sulfur trioxide.

-

Absorption: The distilled SO₃ is collected in a pre-weighed amount of concentrated sulfuric acid in the cooled receiving flask.

-

Concentration Determination: The concentration of the resulting oleum is determined by the mass of SO₃ absorbed.

Isolation of Pure Disulfuric Acid

-

Apparatus Setup: Use a jacketed crystallization vessel connected to a programmable refrigerated circulator. The vessel should be equipped with a stirrer and an inlet for an inert gas (e.g., dry nitrogen).

-

Crystallization: Transfer the high-concentration oleum to the crystallization vessel and purge with inert gas. Slowly cool the oleum to a temperature just below the melting point of disulfuric acid (e.g., 30-34°C) while stirring gently.

-

Crystal Growth: Maintain the temperature for a sufficient period to allow for the growth of disulfuric acid crystals.

-

Separation: Stop the stirring and allow the crystals to settle. Separate the crystalline mass from the mother liquor by filtration through a fritted glass filter under a positive pressure of inert gas.

-

Washing: Wash the crystals with a small amount of cold, pure liquid SO₃ to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under a stream of dry inert gas.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, safety goggles, acid-resistant gloves (e.g., Viton®), and a lab coat.

-

Ventilation: All manipulations must be performed in a well-ventilated fume hood.

-

Incompatible Materials: Avoid contact with water, organic materials, and metals, as violent reactions can occur.

-

Spill Response: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.

-

First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

This guide provides a foundational understanding of the synthesis and isolation of pure disulfuric acid. Researchers should consult relevant safety data sheets and perform a thorough risk assessment before undertaking any experimental work.

An In-depth Technical Guide on the Structure and Vibrational Spectra of Disulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid, is a sulfur oxoacid and the primary constituent of fuming sulfuric acid (oleum).[1] It is a crucial reagent in various industrial processes, including sulfonation, petroleum refining, and the manufacturing of explosives. Understanding its molecular structure and vibrational properties is fundamental for controlling its reactivity and for analytical purposes in complex chemical environments. This guide provides a detailed overview of the structure and vibrational spectra of disulfuric acid, compiling data from crystallographic and spectroscopic studies.

Molecular Structure of Disulfuric Acid

The molecular formula of disulfuric acid is H₂S₂O₇. Its structure consists of two sulfuryl hydroxide groups (SO₂(OH)) linked by a bridging oxygen atom.[1] X-ray crystallography has confirmed this arrangement, revealing a molecule with C₂ symmetry.[2] Each sulfur atom is tetrahedrally coordinated to four oxygen atoms.

The molecular structure of disulfuric acid is visualized in the diagram below.

Structural Parameters

The geometric parameters of the disulfuric acid molecule have been determined through X-ray diffraction and computational studies. These parameters are crucial for understanding the molecule's stability and reactivity.

| Parameter | Bond Length (Å) | Bond Angle (°) | Data Source |

| S=O (terminal) | ~1.42 | - | X-ray Diffraction[2] |

| S-OH | ~1.57 | - | X-ray Diffraction[2] |

| S-O (bridge) | ~1.653 | - | Computational (SCS-MP2/aVTZ)[3] |

| O-H | ~0.99 | - | X-ray Diffraction |

| S-O-S | - | ~123 | X-ray Diffraction[2] |

| O=S=O | - | ~109 - 112 | X-ray Diffraction[2] |

| S-O-H | - | ~108 | Computational |

Vibrational Spectra

The vibrational modes of disulfuric acid have been investigated using both infrared (IR) and Raman spectroscopy. The spectra are complex due to the presence of various functional groups and the molecule's overall symmetry. The principal vibrational modes include:

-

O-H stretching: Associated with the hydroxyl groups.

-

S=O stretching: Symmetric and asymmetric stretches of the terminal sulfur-oxygen double bonds.

-

S-O-S stretching: Symmetric and asymmetric stretches of the central sulfur-oxygen-sulfur bridge.

-

S-OH stretching: Vibrations of the sulfur-hydroxyl single bonds.

-

Bending modes: Including O-S-O, S-O-H, and S-O-S bending vibrations.

The table below summarizes key vibrational frequencies and their assignments from experimental and computational studies.

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Reference |

| ~3423-3434 | IR/Raman (Calculated) | O-H stretch | [4] |

| ~1368 | IR | S=O stretch | [5] |

| ~1185 | IR | S=O stretch | [5] |

| 965 | Raman | S-OH symmetric stretch | [5] |

| 806 | IR | S-O-S asymmetric stretch | [5] |

| 732 | IR | SO₃ rock | [5] |

| 550 | IR | SO₃ bend | [5] |

| 328 | Raman | S-O-S symmetric stretch |

Note: The exact frequencies can vary depending on the concentration of SO₃ in the oleum sample and the physical state (liquid or solid).

Experimental Protocols

The corrosive and hygroscopic nature of disulfuric acid requires specific protocols for spectroscopic analysis to ensure operator safety and data quality.

Infrared (IR) Spectroscopy

Due to its high corrosivity, traditional transmission IR spectroscopy is challenging. Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FTIR) spectroscopy is the preferred method.

-

Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory. Diamond is highly resistant to corrosive materials.

-

Sample Preparation: A small drop of the liquid oleum sample is placed directly onto the diamond ATR crystal. For solid samples, firm contact between the sample and the crystal is ensured using a press.

-

Data Acquisition:

-

A background spectrum of the clean, dry ATR crystal is collected.

-

The sample is applied to the crystal.

-

The IR spectrum is recorded, typically in the 4000-400 cm⁻¹ range.

-

After measurement, the crystal is carefully cleaned with a suitable dry solvent (e.g., dichloromethane) and purged with dry air or nitrogen.

-

Raman Spectroscopy

Raman spectroscopy is often simpler for liquid samples as glass is a weak Raman scatterer and can be used as a sample container.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Sample Preparation: The liquid oleum sample can be placed in a glass vial or capillary tube. No further preparation is typically needed.

-

Data Acquisition:

-

The laser is focused onto the sample through the glass container.

-

The scattered light is collected, and the Raman spectrum is recorded.

-

Instrumental parameters such as laser power, acquisition time, and number of scans are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

The general workflow for vibrational spectroscopic analysis is depicted below.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and vibrational spectra of disulfuric acid. The tabulated structural and spectroscopic data serve as a valuable reference for researchers in various fields. The detailed experimental protocols offer practical guidance for the safe and accurate analysis of this highly corrosive yet industrially significant compound. A thorough understanding of these fundamental properties is essential for the effective application and study of disulfuric acid in both academic and industrial settings.

References

An In-depth Technical Guide on the Thermodynamic Stability of Disulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid or oleum, is a strong oxoacid of sulfur. It is a primary component of fuming sulfuric acid and a critical reagent in numerous industrial processes, including the synthesis of dyes, explosives, and pharmaceuticals. A thorough understanding of its thermodynamic stability is paramount for safe handling, process optimization, and predicting reaction outcomes. This technical guide provides a comprehensive overview of the thermodynamic properties of disulfuric acid, detailed experimental protocols for their determination, and visualizations of key concepts.

Core Thermodynamic Properties

The thermodynamic stability of a compound is fundamentally described by its standard Gibbs free energy of formation (ΔG°f), standard enthalpy of formation (ΔH°f), and standard molar entropy (S°). These values dictate the spontaneity of its formation and its equilibrium with other species.

Data Presentation

The following tables summarize the key thermodynamic and physical properties of disulfuric acid.

Table 1: Thermodynamic Properties of Disulfuric Acid (H₂S₂O₇) at 298.15 K

| Property | Value | State |

| Standard Molar Enthalpy of Formation (ΔH°f) | -1272.4 kJ/mol[1] | Solid |

| Standard Molar Entropy (S°) | 167 J/(mol·K)[2] | Liquid |

| Molar Heat Capacity at Constant Pressure (Cp) | 113 J/(mol·K)[1] | Solid |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -1116.5 kJ/mol | Solid |

Note: The Standard Gibbs Free Energy of Formation was calculated using the formula ΔG°f = ΔH°f - TΔS°, with T = 298.15 K. The entropy value is for the liquid state, which is the closest available experimental value to the standard state for this calculation.

Table 2: Physical Properties of Disulfuric Acid

| Property | Value |

| Molar Mass | 178.14 g/mol [1] |

| Appearance | Colorless, crystalline solid[1] |

| Melting Point | 35 °C[1] |

| Density | 1.9 g/cm³ at 20°C[1] |

| Molar Enthalpy of Fusion (ΔHfus) | 24.8 kJ/mol[1] |

Equilibrium and Decomposition

Disulfuric acid exists in equilibrium with sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃). This equilibrium is a critical aspect of its chemistry and is fundamental to the nature of fuming sulfuric acid.

H₂SO₄ (l) + SO₃ (g) ⇌ H₂S₂O₇ (l)[3]

The stability of disulfuric acid is limited by its tendency to decompose upon heating. The primary decomposition pathway involves the reversal of its formation reaction, yielding sulfuric acid and sulfur trioxide.

H₂S₂O₇ (l) → H₂SO₄ (l) + SO₃ (g)

This decomposition underscores the importance of temperature control when handling or utilizing oleum in chemical processes.

Experimental Protocols

The determination of the thermodynamic properties of a highly corrosive substance like disulfuric acid requires specialized experimental procedures and careful attention to safety.

Determination of Enthalpy of Formation by Bomb Calorimetry

Objective: To measure the heat of combustion of a substance to calculate its enthalpy of formation. For a non-combustible substance like disulfuric acid, indirect methods involving reactions with known enthalpy changes are necessary. However, a hypothetical direct determination protocol highlights the necessary precautions.

Methodology:

-

Calorimeter Calibration:

-

Calibrate the bomb calorimeter using a certified standard reference material with a known heat of combustion, such as benzoic acid.

-

Press a pellet of benzoic acid of known mass (approximately 1 g).

-

Place the pellet in a fused silica crucible.

-

Assemble the bomb, pressurize with high-purity oxygen (typically 30 atm), and immerse in the calorimeter's water bath.

-

Ignite the sample and record the temperature change to calculate the heat capacity of the calorimeter.

-

-

Sample Preparation and Measurement (Hypothetical):

-

Crucial Safety Note: Direct combustion of disulfuric acid is not a standard procedure due to its non-combustible nature and extreme corrosivity. This protocol is illustrative of the required considerations.

-

A highly corrosion-resistant bomb, such as one constructed from Hastelloy or a similar nickel alloy, is mandatory.

-

The sample holder must also be inert; a platinum or quartz crucible is recommended.

-

A known mass of a combustible auxiliary substance with a well-characterized enthalpy of combustion would be used to initiate and sustain combustion.

-

A precise amount of disulfuric acid would be encapsulated in a sealed, combustible ampoule (e.g., made of polyethylene) to prevent premature reaction and corrosion.

-

The encapsulated sample and auxiliary substance are placed in the crucible.

-

-

Combustion and Data Analysis:

-

The bomb is sealed, purged, and pressurized with oxygen.

-

The combustion is initiated, and the temperature rise is meticulously recorded.

-

The total heat released is calculated from the temperature change and the calorimeter's heat capacity.

-

The heat of formation of disulfuric acid is then determined by applying Hess's law, accounting for the heat released by the auxiliary substance, the ampoule, and the formation of any side products (e.g., nitric acid from residual nitrogen).

-

Thermal Stability Analysis by Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and observe phase transitions of disulfuric acid.

Methodology:

-

Instrument Setup:

-

Use a simultaneous TGA/DTA instrument.

-

The sample and reference crucibles must be made of materials resistant to fuming sulfuric acid, such as platinum, alumina, or sapphire.

-

The reference material should be inert over the experimental temperature range, such as calcined alumina.

-

-

Sample Preparation:

-

All sample handling must be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[4][5]

-

A small, precisely weighed sample of disulfuric acid (typically 5-10 mg) is hermetically sealed in a platinum or alumina pan to prevent fuming and reaction with the furnace atmosphere.

-

-

Analysis:

-

Place the sealed sample and reference crucibles in the TGA/DTA furnace.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a controlled flow rate (e.g., 50 mL/min).

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 300 °C).

-

Record the sample weight (TGA) and the temperature difference between the sample and reference (DTA) as a function of temperature.

-

-

Data Interpretation:

-

The TGA curve will show a mass loss corresponding to the decomposition of H₂S₂O₇ into H₂SO₄ and SO₃. The onset temperature of this mass loss is an indicator of its thermal stability.

-

The DTA curve will show endothermic or exothermic peaks associated with phase transitions (e.g., melting) and decomposition. The melting of disulfuric acid will appear as a sharp endothermic peak. The decomposition will likely be observed as a broader endothermic event.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Equilibrium between sulfuric acid, sulfur trioxide, and disulfuric acid.

Caption: Workflow for the thermal analysis of disulfuric acid using DTA/TGA.

Conclusion

The thermodynamic stability of disulfuric acid is a critical consideration for its safe and effective use in research and industry. This guide has provided key thermodynamic data, outlined the equilibrium and decomposition behavior, and detailed the necessary experimental protocols for its characterization. The inherent corrosivity and reactivity of fuming sulfuric acid necessitate the use of specialized equipment and strict adherence to safety procedures during any experimental investigation. The data and methodologies presented herein serve as a valuable resource for professionals working with this important chemical compound.

References

An In-depth Technical Guide on the Decomposition Pathway and Kinetics of Disulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid, is a key component of fuming sulfuric acid (oleum) and plays a significant role in various industrial chemical processes, including sulfonation and nitration. Understanding its decomposition pathway and kinetics is crucial for process optimization, safety, and the development of new synthetic methodologies. This technical guide provides a comprehensive overview of the decomposition of disulfuric acid, detailing its thermal and solution-phase behavior, summarizing available quantitative data, and outlining relevant experimental protocols.

Core Concepts: The Decomposition Pathway

The primary decomposition pathway of disulfuric acid involves its dissociation into sulfuric acid (H₂S₂O₄) and sulfur trioxide (SO₃). This equilibrium reaction is fundamental to the chemistry of oleum.

H₂S₂O₇ ⇌ H₂SO₄ + SO₃

In the gas phase, this decomposition is reported to be slightly endothermic. The thermal stability of oleum is limited, and it is known to decompose at elevated temperatures, with one source suggesting significant decomposition occurs above approximately 340°C, leading to the release of SO₃ and H₂SO₄.

The decomposition of the related species, sulfuric acid, at higher temperatures (above 450°C) proceeds in two steps: a non-catalytic thermal decomposition to sulfur trioxide and water, followed by a catalytic decomposition of sulfur trioxide to sulfur dioxide and oxygen.

1. H₂SO₄ ⇌ H₂O + SO₃ 2. 2SO₃ ⇌ 2SO₂ + O₂

While directly related, it is important to distinguish the decomposition of disulfuric acid into sulfuric acid and sulfur trioxide from the higher-temperature decomposition of sulfuric acid itself.

Quantitative Data on Decomposition Kinetics

Quantitative kinetic data, such as rate constants and activation energies, for the decomposition of pure disulfuric acid are not extensively available in the public domain. Much of the understanding is derived from studies on the broader H₂SO₄-SO₃ system (oleum). The kinetics are complex and depend on the concentration of sulfur trioxide in the sulfuric acid.

Table 1: Summary of Key Decomposition Parameters (Qualitative and Related Species)

| Parameter | Value/Observation | Conditions | Source/Technique |

| Decomposition Temperature | Begins to decompose significantly above ~340°C | Thermal decomposition of oleum | General Chemical Knowledge |

| Enthalpy of Decomposition (Gas Phase) | Slightly endothermic | Theoretical calculations | Computational Chemistry |

| H₂SO₄ Decomposition | Step 1: ~450°C (non-catalytic)Step 2: >800°C (catalytic) | High-temperature studies | Process Chemistry Literature |

Note: This table is populated with general observations due to the scarcity of specific quantitative data for H₂S₂O₇ decomposition in the reviewed literature.

Experimental Protocols

Studying the decomposition of disulfuric acid requires specialized equipment and stringent safety protocols due to its highly corrosive and reactive nature. The following sections detail methodologies for key experimental techniques.

Safety Precautions for Handling Fuming Sulfuric Acid

All work with fuming sulfuric acid must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., Viton™ or butyl rubber), chemical splash goggles, a face shield, and a lab coat. An eyewash station and safety shower must be readily accessible. Spills should be neutralized with a suitable agent like sodium bicarbonate.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis can be employed to study the thermal decomposition of disulfuric acid by monitoring its mass loss as a function of temperature.

Experimental Workflow for TGA:

Caption: Workflow for Thermogravimetric Analysis of Disulfuric Acid.

Detailed Methodology:

-

Sample Preparation: In an inert atmosphere glovebox, a small, accurately weighed sample of oleum (containing disulfuric acid) is placed into a corrosion-resistant TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA is programmed with a temperature ramp, typically from ambient to a temperature where complete decomposition is expected (e.g., 500°C), at a controlled heating rate (e.g., 10°C/min). A continuous flow of an inert gas (e.g., nitrogen or argon) is maintained throughout the experiment to prevent side reactions and carry away decomposition products.

-

Data Acquisition: The mass of the sample is recorded continuously as the temperature increases.

-

Data Analysis: The resulting thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss, which corresponds to the volatilization of SO₃ and H₂SO₄. Coupling the TGA to a mass spectrometer (TGA-MS) can allow for the identification of the evolved gases.

Spectroscopic Techniques: Raman and NMR

Raman and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful non-destructive techniques for studying the composition of oleum and the kinetics of the equilibrium between disulfuric acid, sulfuric acid, and sulfur trioxide.

Logical Relationship for Spectroscopic Kinetic Analysis:

Caption: Logical workflow for kinetic analysis using spectroscopy.

Detailed Methodologies:

-

Raman Spectroscopy:

-

Sample Preparation: Oleum samples are sealed in quartz capillaries or other corrosion-resistant containers.

-

Data Acquisition: Raman spectra are acquired using a spectrometer equipped with a temperature-controlled stage. Spectra are collected at various temperatures to monitor changes in the vibrational bands corresponding to H₂S₂O₇, H₂SO₄, and SO₃.

-

Data Analysis: The intensities of characteristic Raman bands are used to determine the relative concentrations of the species at different temperatures. By monitoring these changes over time at a specific temperature, kinetic information can be extracted.

-

-

NMR Spectroscopy:

-

Sample Preparation: Samples are prepared in sealed NMR tubes made of a material resistant to fuming sulfuric acid (e.g., specialized glass or with a protective insert). A deuterated solvent is typically not used; the lock is often established on an external reference or by using the deuterium signal from D₂SO₄ if it is part of the mixture.

-

Data Acquisition: ¹H or ¹⁷O NMR spectra are acquired at different temperatures. The chemical shifts of the protons in H₂S₂O₇ and H₂SO₄ are distinct, allowing for their quantification.

-

Data Analysis: The relative integrals of the NMR signals are used to determine the concentrations of the different species. Kinetic data can be obtained by monitoring these integrals over time at a given temperature.

-

Solution-Phase Kinetics: Stopped-Flow and Temperature-Jump

For studying the rapid hydrolysis of disulfuric acid, stopped-flow and temperature-jump techniques can be employed.

Experimental Workflow for Stopped-Flow:

Caption: Workflow for a stopped-flow kinetic study of oleum hydrolysis.

Detailed Methodology (Stopped-Flow):

-

Reactant Preparation: Two syringes are filled with the reactant solutions. One contains a solution of oleum in a suitable solvent, and the other contains an aqueous solution (e.g., water or a buffer).

-

Rapid Mixing: The contents of the syringes are rapidly and simultaneously injected into a mixing chamber.

-

Detection: The reaction mixture flows into an observation cell where a change in a spectroscopic property (such as UV-Vis absorbance or fluorescence) is monitored as a function of time. The change in the signal is related to the consumption of reactants or the formation of products.

-

Data Analysis: The kinetic trace (signal vs. time) is fitted to an appropriate rate law to extract the rate constant for the hydrolysis reaction.

Materials for High-Temperature Corrosive Environments

The selection of appropriate materials is critical for constructing experimental setups to study the decomposition of disulfuric acid at high temperatures.

Table 2: Materials Compatibility with Hot, Concentrated Sulfuric Acid

| Material | Temperature/Concentration Limits | Notes |

| Silicon Carbide (SiC) | Excellent resistance at all concentrations and high temperatures. | Premium choice for heat exchangers and reactors. High thermal conductivity and resistance to thermal shock. |

| Graphite (Impervious) | Up to 75% H₂SO₄ at ~170°C; up to 90% under special conditions. | Good thermal conductivity but lower mechanical strength than ceramics. |

| Tantalum | Excellent resistance up to ~150°C for concentrations up to 99%. | Very expensive, but highly reliable for critical applications. |

| High-Silicon Iron Alloys | Good resistance at high concentrations. | Can be brittle. |

| Certain Stainless Steels (e.g., 316, 904L) | Limited use at low concentrations and temperatures; better at very high concentrations (>90%) at room temperature. | Resistance is highly dependent on concentration, temperature, and impurities. |

| Glass/Glass-lined Steel | Excellent resistance across a wide range of temperatures and concentrations. | Susceptible to mechanical shock. |

Conclusion

The decomposition of disulfuric acid is a fundamental process in the chemistry of oleum, primarily yielding sulfuric acid and sulfur trioxide. While qualitative understanding of its thermal instability exists, there is a notable lack of specific quantitative kinetic data in the literature. This guide has outlined the primary decomposition pathway and has provided a framework of experimental protocols, including TGA, Raman and NMR spectroscopy, and stopped-flow techniques, that can be adapted to rigorously study the kinetics of this reaction. The successful execution of these experiments hinges on meticulous safety procedures and the use of appropriate corrosion-resistant materials. Further research in this area would be invaluable for optimizing industrial processes and advancing our fundamental understanding of this important chemical system.

The Genesis of a Superacid: A Historical and Technical Guide to the Discovery of Disulfuric Acid

For Immediate Release

A deep dive into the historical archives of chemistry reveals that the "discovery" of disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid or a major component of oleum, was not a singular event but rather an evolution of understanding. This journey, spanning centuries from the alchemists' "oil of vitriol" to the precise molecular characterization in the mid-19th century, is a compelling narrative of advancing chemical science. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical context of disulfuric acid's emergence, detailing the experimental protocols that paved the way for its identification and the quantitative data that defined its nature.

The story begins with the ancient alchemists and their production of what they termed "oil of vitriol," a concentrated form of sulfuric acid.[1][2] This corrosive liquid was historically obtained through the destructive distillation of vitriols, which are sulfate minerals of metals like iron (green vitriol) or copper (blue vitriol).[1] While the discovery of sulfuric acid itself is often credited to the 8th-century alchemist Jabir ibn Hayyan, the path to understanding its fuming variant, oleum, was more gradual and tied to advancements in industrial chemistry.[2]

The industrial revolution spurred a massive demand for sulfuric acid, leading to innovations in its large-scale production. The lead chamber process, developed by John Roebuck in 1746, was a significant step forward, allowing for the production of sulfuric acid in large, lead-lined chambers.[3][4] This method, however, typically yielded acid of around 62-70% concentration.[3]

The crucial breakthrough for the eventual identification of disulfuric acid came with the invention of the contact process by British vinegar merchant Peregrine Phillips in 1831.[5] This process, which involves passing sulfur dioxide and oxygen over a heated catalyst (originally platinum), allowed for the efficient production of sulfur trioxide (SO₃).[5][6] When this sulfur trioxide was dissolved in concentrated sulfuric acid, the result was a fuming, highly corrosive liquid known as oleum.[6][7][8][9]

It was the German chemist Heinrich Gustav Magnus who, in 1845, provided the first conclusive evidence for the molecular composition of the primary component of oleum as disulfuric acid (H₂S₂O₇).[10] His careful analytical studies marked the transition from the empirical production of "fuming sulfuric acid" to the scientific understanding of a distinct chemical compound.

Quantitative Data from Historical Production Methods

The evolution of production techniques for sulfuric acid and oleum is reflected in the increasing concentrations achievable over time. The following table summarizes key quantitative data from these historical methods.

| Production Method | Key Reagents/Apparatus | Typical Product Concentration | Historical Period |

| Distillation of Vitriol | Green Vitriol (Iron(II) sulfate) | Highly concentrated sulfuric acid ("Oil of Vitriol") | Ancient times - 18th Century |

| Lead Chamber Process | Sulfur, Saltpeter (potassium nitrate), Steam, Lead-lined chambers | 62-70% H₂SO₄ | Mid-18th Century - early 20th Century |

| Contact Process | Sulfur dioxide, Oxygen, Platinum or Vanadium(V) oxide catalyst | 98-100% H₂SO₄ and Oleum (various strengths, e.g., 40%, 65% free SO₃) | Patented 1831, widespread use late 19th Century onwards |

Experimental Protocols of Key Historical Processes

Distillation of Vitriol

This ancient method relied on the thermal decomposition of metal sulfates. The following protocol is a generalized representation based on historical descriptions:

-

Apparatus: A retort (a glass or ceramic vessel with a long, downward-bending neck) and a receiving vessel.

-

Reagents: Green vitriol (hydrated iron(II) sulfate, FeSO₄·7H₂O).

-

Methodology:

-

The green vitriol was first gently heated to drive off the water of crystallization.

-

The temperature was then increased significantly (to over 400-600°C).

-

At these high temperatures, the iron(II) sulfate would decompose, releasing sulfur trioxide and sulfur dioxide fumes.

-

These white fumes were then distilled and condensed in the receiving vessel, yielding a corrosive, oily liquid—oil of vitriol.

-

Lead Chamber Process

This process represented a significant scaling up of sulfuric acid production. The fundamental steps were as follows:

-

Apparatus: Large, lead-lined wooden chambers, furnaces for burning sulfur, and later, Gay-Lussac and Glover towers for nitrogen oxide recovery.[3][4]

-

Reagents: Sulfur, air, water (as steam), and nitrogen oxides (generated from saltpeter).

-

Methodology:

-

Sulfur was burned in a furnace to produce sulfur dioxide (SO₂).

-

The hot SO₂ gas was mixed with air and nitrogen dioxide (NO₂) and introduced into the lead-lined chambers.

-

Steam was also introduced into the chambers.

-

A complex series of reactions occurred within the chambers, with nitrogen dioxide acting as a catalyst to oxidize the sulfur dioxide to sulfur trioxide.

-

The sulfur trioxide then reacted with water to form sulfuric acid, which would collect on the floor of the chambers.

-

Later improvements, such as the Gay-Lussac and Glover towers, were added to recover and recycle the nitrogen oxides, making the process more economical and reducing air pollution.[4]

-

Contact Process

The contact process was the key to producing highly concentrated sulfuric acid and oleum efficiently. The process patented by Peregrine Phillips involved these core steps:

-

Apparatus: A furnace for sulfur combustion, a catalytic converter containing a catalyst, and an absorption tower.

-

Reagents: Sulfur or pyrite, air, and concentrated sulfuric acid.

-

Methodology:

-

Sulfur is burned in an excess of air to produce sulfur dioxide.

-

The mixture of sulfur dioxide and air is then passed through a heated tube or chamber containing a catalyst (originally finely divided platinum, later vanadium(V) oxide).

-

The catalyst facilitates the oxidation of sulfur dioxide to sulfur trioxide (SO₃).

-

The resulting sulfur trioxide is then passed into an absorption tower where it is dissolved in concentrated sulfuric acid (97-98%) to form oleum (disulfuric acid).

-

The oleum can then be diluted with water to produce sulfuric acid of any desired concentration.

-

Visualizing the Path to Discovery

The following diagrams illustrate the key processes and chemical relationships in the historical development of disulfuric acid.

Caption: Distillation of Vitriol Experimental Setup

Caption: Lead Chamber Process Workflow

Caption: Contact Process Workflow

Caption: Disulfuric Acid Chemical Equilibrium

References

- 1. Vitriol - Wikipedia [en.wikipedia.org]

- 2. journal.panchakotmv.ac.in [journal.panchakotmv.ac.in]

- 3. Lead chamber process - Wikipedia [en.wikipedia.org]

- 4. Roebuck Develops the Lead-Chamber Process | Research Starters | EBSCO Research [ebsco.com]

- 5. Sulfuric acid: Pumping up the volume [pubsapp.acs.org]

- 6. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Oleum - Fuming Sulfuric Acid [decachem.com]

- 9. issr.edu.kh [issr.edu.kh]

- 10. webqc.org [webqc.org]

An In-depth Technical Guide to Safety Protocols for Handling Concentrated Oleum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential safety protocols for handling concentrated oleum (fuming sulfuric acid). Oleum, a solution of sulfur trioxide (SO₃) in 100% sulfuric acid (H₂SO₄), is a highly corrosive and reactive substance utilized in various industrial and pharmaceutical applications, including the synthesis of dyes, explosives, and drugs.[1] Its potent dehydrating and sulfonating properties necessitate a thorough understanding of its hazards and strict adherence to safety procedures to mitigate the risk of severe injury and property damage.[1][2]

Hazard Identification and Toxicological Information

Concentrated oleum is a colorless to light brown, oily, and fuming liquid with a sharp, pungent odor.[2] It reacts violently and exothermically with water, generating significant heat and a dense, corrosive mist of sulfuric acid.[2][3] Inhalation of these fumes can be fatal.[2]

Key Hazards:

-

Extreme Corrosivity: Causes severe burns to the skin, eyes, and respiratory tract upon contact.[4] The substance is very corrosive, and serious local effects can occur through all routes of exposure.[4]

-

High Reactivity: Reacts violently with water and many organic and inorganic compounds, which can lead to fires or explosions.[4][5] Contact with metals can liberate flammable hydrogen gas.[3]

-

Toxicity: Inhalation of the aerosol can cause severe lung damage, and the effects may be delayed.[3] Mists of strong inorganic acids containing sulfuric acid are considered carcinogenic to humans.[4]

Occupational Exposure Limits:

The U.S. Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for sulfuric acid mists.

| Organization | Exposure Limit (Time-Weighted Average - TWA) |

| OSHA | 1 mg/m³ |

| ACGIH | 0.2 mg/m³ (Thoracic fraction) |

Physical and Chemical Properties

The physical and chemical properties of oleum vary significantly with the concentration of free sulfur trioxide (SO₃).

Table 1: Physical Properties of Oleum and Sulfuric Acid Solutions [2][5][6]

| % Free SO₃ | Equivalent % H₂SO₄ | Density (g/mL at 25°C) | Melting Point (°C) | Boiling Point (°C) | Vapor Pressure (mmHg at 20°C) |

| 0 (100% H₂SO₄) | 100 | ~1.83 | 10.5 | ~290 | - |

| 10 | 102.25 | 1.880 | -2 | 175 | 0.4 |

| 20 | 104.5 | 1.916 | 1 | 140 | 1.1 |

| 25 | 105.625 | 1.935 | 14 | 130 | 2.9 |

| 37 | 108.325 | 1.976 | 32 | 100 | 47.8 |

Chemical Equilibrium in Oleum:

Concentrated oleum is a complex mixture where sulfuric acid, sulfur trioxide, and disulfuric acid (pyrosulfuric acid) exist in equilibrium.

Caption: Chemical equilibrium between sulfuric acid, sulfur trioxide, and disulfuric acid in oleum.

Engineering Controls

Proper engineering controls are the first line of defense when working with concentrated oleum.

-

Fume Hood: All manipulations of oleum must be conducted in a certified chemical fume hood with the sash positioned as low as possible to minimize exposure to fumes.[2]

-

Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of corrosive vapors.[2]

-

Emergency Equipment: A calibrated and readily accessible eyewash station and safety shower are mandatory in the immediate vicinity of any area where oleum is handled.[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling concentrated oleum. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment for Handling Concentrated Oleum [5][7]

| Body Part | PPE Recommendation | Material Considerations |

| Eyes/Face | Chemical splash goggles and a face shield | Polycarbonate or other resistant materials. |

| Hands | Gauntlet-style gloves | Butyl rubber, Viton®, or other materials with high resistance to fuming sulfuric acid. Always consult the manufacturer's compatibility data. |

| Body | Acid-resistant lab coat or a full chemical splash suit | Materials such as Saranex™, Responder®, or Barricade® are recommended for fuming sulfuric acid.[8] |

| Feet | Closed-toe shoes and chemical-resistant boots | Impermeable materials. |

| Respiratory | Acid mist respirator or a self-contained breathing apparatus (SCBA) | The type of respiratory protection should be selected based on the potential for exposure to oleum fumes.[7] |

Material Compatibility:

The choice of elastomeric materials for seals, gaskets, and protective gear is critical.

Table 3: General Chemical Resistance of Elastomers to Fuming Sulfuric Acid [1]

| Elastomer | Resistance Rating |

| Butyl | D |

| EPDM | D |

| Neoprene | D |

| Nitrile | D |

| Silicone | D |

| Viton® | B |

| Kalrez®/Chemraz® | A |

Rating Key: A = Excellent, B = Good, C = Fair, D = Severe Effect. It is crucial to consult manufacturer-specific permeation and breakthrough time data for the specific concentration of oleum and the intended duration of use.

Safe Handling and Storage Procedures

Strict adherence to established procedures is paramount for the safe handling and storage of concentrated oleum.

Handling:

-

Always work in a designated area with proper engineering controls.

-

Never work alone when handling oleum.

-

When diluting, always add oleum slowly to water , never the other way around, to dissipate the intense heat generated.[9]

-

Use only compatible containers and dispensing equipment made of materials such as glass or corrosion-resistant metals.

-

Ground shipping containers prior to unloading to prevent static discharge, as corrosion can produce flammable hydrogen gas.[9]

Caption: Workflow for the safe handling of concentrated oleum in a laboratory.

Storage:

-

Store oleum in a cool, dry, well-ventilated area away from incompatible materials such as bases, organic compounds, combustible materials, and metals.[5]

-

Containers should be kept tightly closed and stored in a secondary containment system.

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures

Immediate and appropriate action is critical in the event of an oleum spill or exposure.

Spill Response:

For small laboratory spills, trained personnel may follow these procedures. For large spills, evacuate the area immediately and contact emergency services.

Caption: Emergency response workflow for an oleum spill.

Exposure First Aid:

-

Skin Contact: Immediately wipe away excess oleum with a dry cloth and flush the affected area with copious amounts of water for at least 30 minutes.[9] Remove contaminated clothing while under the shower. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 30 minutes, holding the eyelids open.[2] Seek immediate medical attention from an ophthalmologist.[2]

-

Inhalation: Move the victim to fresh air immediately.[2] If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4] Seek immediate medical attention.[4]

Waste Disposal

All oleum waste and contaminated materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations. Aqueous waste should be carefully neutralized before disposal.[2]

Experimental Protocols

8.1. Assay of Oleum Concentration by Titration

This protocol provides a method for determining the concentration of free SO₃ in an oleum sample.

Materials:

-

Oleum sample

-

Standardized 1.0 N Sodium Hydroxide (NaOH) solution

-

Distilled water

-

Methyl red indicator

-

Buret, pipettes, conical flasks, beaker, and other standard laboratory glassware

Procedure:

-

Sample Preparation (in a fume hood):

-

Place a known, large volume of distilled water in a large Erlenmeyer flask.

-

Carefully weigh a small, sealed glass ampoule.

-

Using a pipette, transfer a small amount of the oleum sample into the ampoule and seal it.

-

Weigh the sealed ampoule containing the oleum to determine the exact weight of the oleum sample by difference.

-

Carefully place the sealed ampoule in the flask containing the distilled water.

-

Break the ampoule with a glass rod to allow the oleum to dissolve. The dilution is highly exothermic and must be done with caution.[10]

-

-

Titration:

-

Allow the solution to cool to room temperature.

-

Add a few drops of methyl red indicator.

-

Titrate the diluted oleum solution with the standardized NaOH solution until the endpoint is reached (color change from red to yellow).[10]

-

Record the volume of NaOH used.

-

Calculations:

The total acidity is determined from the titration, and the percentage of free SO₃ can be calculated based on the initial weight of the oleum sample.

Caption: Experimental workflow for oleum concentration determination by titration.

8.2. Laboratory Procedure for Neutralization of a Small Oleum Spill

This protocol outlines the steps for safely neutralizing a small (e.g., <100 mL) oleum spill in a laboratory setting.

Materials:

-

Spill containment materials (sand, vermiculite, or other non-combustible absorbent)

-

Neutralizing agent (soda ash - sodium carbonate, or sodium bicarbonate)

-

pH paper

-

Appropriate PPE

-

Scoop and container for hazardous waste

Procedure:

-

Containment: Immediately contain the spill by creating a dike around it with sand or another non-combustible absorbent material.[5]

-

Neutralization:

-

Slowly and carefully add the neutralizing agent (e.g., soda ash) to the spill, starting from the outer edges and working inwards.[5] Be aware that the reaction will be exothermic and may cause fizzing and fuming.

-

Continue adding the neutralizing agent until the fizzing subsides.

-

-

pH Check:

-

Carefully mix the neutralized material.

-

Test the pH of the mixture with pH paper. The target pH is between 6 and 9.[5]

-

If the pH is still acidic, add more neutralizing agent.

-

-

Cleanup and Disposal:

-

Once neutralized, carefully scoop the residue into a clearly labeled, sealed container for hazardous waste disposal.[5]

-

Decontaminate the spill area with soap and water.

-

Calculation for Neutralizing Agent:

The amount of neutralizing agent required can be estimated using stoichiometry. For example, the reaction of sulfuric acid with sodium carbonate is:

H₂SO₄ + Na₂CO₃ → Na₂SO₄ + H₂O + CO₂

And for sulfur trioxide:

SO₃ + Na₂CO₃ → Na₂SO₄ + CO₂

Based on the molar masses, approximately 1.1 grams of sodium carbonate are needed to neutralize 1 gram of 100% sulfuric acid. For oleum, the amount of neutralizer will need to account for both the H₂SO₄ and the free SO₃. It is always advisable to use an excess of the neutralizing agent to ensure complete neutralization.

References

- 1. phelpsgaskets.com [phelpsgaskets.com]

- 2. chagrinsehazmat.com [chagrinsehazmat.com]

- 3. peac.aristatek.com [peac.aristatek.com]

- 4. parts.spearsmfg.com [parts.spearsmfg.com]

- 5. acs.org [acs.org]

- 6. The heat of formation of oleum - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. brainly.com [brainly.com]

- 8. westlab.com [westlab.com]

- 9. ecovyst.com [ecovyst.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Constants of Fuming Sulfuric Acid (Oleum)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuming sulfuric acid, commercially known as oleum, is a solution of sulfur trioxide (SO₃) in 100% sulfuric acid (H₂SO₄).[1] It is a critical reagent and intermediate in a vast array of chemical processes, including the synthesis of pharmaceuticals, dyes, and explosives, as well as in petroleum refining.[2][3] The concentration of free sulfur trioxide in oleum dictates its physical and chemical properties, making a thorough understanding of these characteristics essential for its safe handling, and for the precise control of chemical reactions.

This technical guide provides a comprehensive overview of the core physical constants of fuming sulfuric acid. It is designed to be a vital resource for researchers, scientists, and professionals in drug development, offering clearly presented data, detailed experimental protocols, and visualizations of key processes and relationships.

Physical and Chemical Properties

Oleum is a colorless to light brown, oily, and viscous liquid that fumes in moist air.[2][4] It is highly corrosive and reacts violently and exothermically with water.[3][4] The physical properties of oleum are highly dependent on the concentration of free sulfur trioxide.

Summary of Physical Constants

The following tables summarize the key physical constants of fuming sulfuric acid at various concentrations of free sulfur trioxide.

Table 1: Density, Boiling Point, and Melting Point of Fuming Sulfuric Acid

| % Free SO₃ (w/w) | Density (g/cm³ at 20°C) | Boiling Point (°C) | Melting Point (°C) |

| 10 | 1.880[5] | ~138[6] | ~2[6] |

| 20 | 1.916[5] | 138[6] | 2[6] |

| 24.4 | 1.934[7] | 132[7] | 10[7] |

| 25 | 1.935[5] | - | - |

| 30 | - | 116[6] | 21[6] |

| 65 | 1.99 (at 20°C) | 60[6] | 5[6] |

Table 2: Vapor Pressure and Viscosity of Fuming Sulfuric Acid

| % Free SO₃ (w/w) | Vapor Pressure (mmHg at 25°C) | Viscosity (cP at 25°C) |

| 10 | 0.4[5] | - |

| 20 | 1.1[5] | - |

| 25 | 2.9[5] | - |

| 30 | - | 38 |

| 37 | 47.8[5] | - |

Experimental Protocols

Accurate determination of the physical and chemical properties of fuming sulfuric acid is paramount for its effective and safe use. The following section details the methodologies for key experiments.

Protocol 1: Determination of Total Acidity and Free Sulfur Trioxide by Titration

This method determines the total acidity of an oleum sample, from which the percentage of free SO₃ can be calculated.[8]

Materials:

-

Glass-stoppered weighing bottle or ampoule

-

500 mL Erlenmeyer flask

-

Burette

-

Standardized 1 N sodium hydroxide (NaOH) solution

-

Methyl orange or phenolphthalein indicator

-

Distilled water

-

Analytical balance

Procedure:

-

Sample Preparation (in a fume hood):

-

Accurately weigh a clean, dry glass-stoppered weighing bottle or ampoule.

-

Carefully transfer a small amount (1-2 g) of the oleum sample into the weighing bottle and seal it.

-

Weigh the sealed bottle to determine the exact mass of the oleum sample.[9]

-

-

Dilution:

-

Place approximately 250 mL of distilled water into a 500 mL Erlenmeyer flask.

-

Carefully place the sealed weighing bottle containing the oleum sample into the flask.

-

Stopper the flask and carefully shake it to break the bottle and allow the oleum to dissolve. The dissolution is highly exothermic; cooling the flask in an ice bath is recommended.[9]

-

-

Titration:

-

Once the solution has cooled to room temperature, add 2-3 drops of methyl orange or phenolphthalein indicator.[9]

-

Titrate the acidic solution with the standardized 1 N NaOH solution until the endpoint is reached (color change from red to yellow for methyl orange, or colorless to pink for phenolphthalein).[9]

-

Record the volume of NaOH solution used.

-

Calculations:

-

Total Acidity (as % H₂SO₄):

-

% H₂SO₄ = (V × N × 49.04) / W

-

Where:

-

V = Volume of NaOH solution used (mL)

-

N = Normality of NaOH solution (mol/L)

-

49.04 = Equivalent weight of H₂SO₄ (g/eq)

-

W = Weight of oleum sample (g)

-

-

-

Percentage of Free SO₃:

-

% Free SO₃ = (% H₂SO₄ - 100) × (80.06 / 18.02)

-

Where:

-

80.06 = Molecular weight of SO₃ ( g/mol )

-

18.02 = Molecular weight of H₂O ( g/mol )

-

-

Protocol 2: Determination of Density

The density of oleum can be determined using a hydrometer or a pycnometer. Modern digital density meters offer a more accurate and safer alternative.[10][11]

Materials:

-

Hydrometer with an appropriate range

-

Graduated cylinder

-

Thermometer

-

or Pycnometer

-

or Digital Density Meter

Procedure (using a hydrometer):

-

Carefully pour the oleum sample into a graduated cylinder of sufficient size to allow the hydrometer to float freely.

-

Gently lower the hydrometer into the liquid until it floats.

-

Read the density from the scale on the hydrometer at the point where the liquid surface meets the stem.

-

Simultaneously, measure and record the temperature of the oleum.

-

Correct the density reading to a standard temperature (e.g., 20°C) using appropriate correction factors if necessary.

Protocol 3: Determination of Viscosity

The viscosity of fuming sulfuric acid can be measured using a rotational viscometer, which is suitable for corrosive liquids.

Materials:

-

Rotational viscometer with appropriate spindle and guard leg

-

Beaker or sample container

-

Constant temperature bath

Procedure:

-

Place the oleum sample in a beaker within a constant temperature bath to maintain the desired measurement temperature.

-

Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

-

Immerse the spindle in the oleum up to the marked level.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading directly from the instrument. It is crucial to use a viscometer constructed from materials resistant to corrosion by oleum.

Protocol 4: Determination of Enthalpy of Dilution

The enthalpy of dilution can be determined using a reaction calorimeter. This experiment must be conducted with extreme caution due to the highly exothermic nature of the reaction.

Materials:

-

Reaction calorimeter

-

Stirrer

-

Temperature probe

-

Known mass of oleum

-

Known mass of water

Procedure:

-

Place a known mass of water into the calorimeter vessel and allow it to reach thermal equilibrium.

-

Record the initial temperature of the water.

-

Carefully add a known mass of the fuming sulfuric acid sample to the water while continuously stirring.

-

Monitor the temperature change of the solution until a maximum temperature is reached and the system returns to a steady rate of cooling.

-

The heat evolved can be calculated using the temperature change, the mass of the solution, and the specific heat capacity of the final solution. The enthalpy of dilution is then expressed per mole of oleum.

Visualizations

Industrial Production of Oleum: The Contact Process

The industrial production of fuming sulfuric acid is primarily achieved through the Contact Process. This multi-stage process is designed for the high-yield production of sulfuric acid and oleum.

Caption: Workflow of the Contact Process for oleum and sulfuric acid production.[12][13][14][15]

Experimental Workflow: Titration for Free SO₃ Determination

The titration method is a fundamental analytical procedure for determining the concentration of fuming sulfuric acid. The following diagram outlines the key steps in this experimental workflow.

Caption: Experimental workflow for determining free SO₃ in oleum by titration.[8][9]

Logical Relationship: Nitration of Nitrobenzene

Fuming sulfuric acid plays a crucial role as a catalyst and dehydrating agent in electrophilic aromatic substitution reactions, such as the nitration of nitrobenzene to dinitrobenzene.

Caption: Logical relationship in the nitration of nitrobenzene using fuming sulfuric acid.[16][17][18][19]

Safety Considerations

Fuming sulfuric acid is an extremely hazardous substance that requires strict safety protocols.[4][5][20][21]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[5][20][21]

-

Ventilation: All work with fuming sulfuric acid must be conducted in a properly functioning chemical fume hood.[20][21]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale fumes. When diluting, always add acid slowly to water, never the other way around, to dissipate the significant heat generated.[5]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, organic compounds, and metals.[20][21]

-

Spills: In case of a spill, evacuate the area and neutralize with a suitable agent like sodium bicarbonate, then absorb with an inert material such as sand or vermiculite.[4]

This guide provides a foundational understanding of the physical constants and experimental considerations for fuming sulfuric acid. For specific applications, it is crucial to consult detailed safety data sheets and relevant literature.

References

- 1. benchchem.com [benchchem.com]

- 2. Fuming sulfuric acid | H2SO4.SO3 | CID 24681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SULFURIC ACID, FUMING | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. benchchem.com [benchchem.com]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. marchi-industriale.it [marchi-industriale.it]

- 8. benchchem.com [benchchem.com]

- 9. Sciencemadness Discussion Board - Assay of Oleum by Titration - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. scribd.com [scribd.com]

- 11. muser-my.com [muser-my.com]

- 12. arcorepoxy.com [arcorepoxy.com]

- 13. The contact process.pptx [slideshare.net]

- 14. Contact process - Wikipedia [en.wikipedia.org]

- 15. byjus.com [byjus.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. quora.com [quora.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 20. westlab.com.au [westlab.com.au]

- 21. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

Ionization of Disulfuric Acid in Superacidic Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid, is a key component of fuming sulfuric acid (oleum) and a cornerstone of superacid chemistry. Its ability to act as a powerful protonating agent is intrinsically linked to its ionization behavior in these highly acidic environments. This technical guide provides an in-depth analysis of the ionization of disulfuric acid in superacidic media, focusing on the complex equilibria, experimental determination of ionic species, and the quantitative data derived from these studies.

Core Concepts: Ionization in a Superacidic Environment

Unlike the straightforward ionization of acids in aqueous solutions, the behavior of disulfuric acid in a superacidic medium, such as fuming sulfuric acid, is governed by a series of complex and interconnected equilibria. The medium itself is a dynamic system of sulfuric acid (H₂SO₄), sulfur trioxide (SO₃), and various polysulfuric acids.

The primary ionization equilibrium involving disulfuric acid is its autoionization:

2H₂S₂O₇ ⇌ H₃S₂O₇⁺ + HS₂O₇⁻

Here, one molecule of disulfuric acid acts as a Brønsted acid, donating a proton to another molecule, which acts as a Brønsted base. This process generates the protonated disulfuric acid cation (H₃S₂O₇⁺) and the hydrogen disulfate anion (HS₂O₇⁻). The hydrogen disulfate anion is a significant contributor to the overall ionic character and conductivity of fuming sulfuric acid.

The formation of disulfuric acid itself is an equilibrium reaction between sulfuric acid and sulfur trioxide[1]:

H₂SO₄ + SO₃ ⇌ H₂S₂O₇

Furthermore, other polysulfuric acids, such as trisulfuric acid (H₂S₃O₁₀), can also be present, participating in their own ionization equilibria. The overall acidity of these systems is often characterized by the Hammett acidity function (H₀), which extends the pH scale to highly concentrated and non-aqueous acidic solutions. For instance, pure sulfuric acid has an H₀ of -12, while pyrosulfuric acid has an H₀ of approximately -15, highlighting its superacidic nature.

Quantitative Analysis of Species Distribution

The precise concentrations of the various molecular and ionic species in the H₂SO₄-SO₃ system are crucial for understanding the ionization of disulfuric acid. Raman spectroscopy has proven to be a powerful tool for quantifying these species. The table below summarizes the concentrations of key species at different mole fractions of sulfur trioxide, as determined by Raman spectroscopic studies.

| Mole Fraction SO₃ | [H₂SO₄] (mol/L) | [H₂S₂O₇] (mol/L) | [HS₂O₇⁻] (mol/L) |

| 0.1 | 8.3 | 1.6 | ~1.5 |

| 0.2 | 6.4 | 3.3 | ~2.5 |

| 0.3 | 4.5 | 5.0 | ~3.0 |

| 0.4 | 2.7 | 6.6 | ~2.8 |

| 0.5 | 1.2 | 7.9 | ~2.0 |

Note: The concentrations of ionic species like HS₂O₇⁻ are often inferred from a combination of spectroscopic and conductivity data, and the values presented here are approximate based on graphical representations in the literature.

Experimental Protocols for Characterization

The harsh and reactive nature of superacidic media necessitates specialized experimental techniques for their characterization. The following sections detail the methodologies for the key experiments used to study the ionization of disulfuric acid.

Raman Spectroscopy

Raman spectroscopy is a non-invasive technique that provides information about the vibrational modes of molecules, allowing for the identification and quantification of different species in a mixture.

Methodology:

-

Sample Preparation: Samples of fuming sulfuric acid with varying concentrations of SO₃ are prepared by carefully adding oleum to 100% sulfuric acid or by distilling SO₃ into sulfuric acid. All handling must be performed in a moisture-free environment, typically a glovebox or under a dry nitrogen atmosphere.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., argon ion laser at 488 nm or a diode laser at 785 nm) is used. The laser is directed onto the sample contained in a sealed quartz or borosilicate glass cuvette.

-

Data Acquisition: The scattered Raman light is collected at a 90° angle to the incident beam and passed through a monochromator to a detector (e.g., a CCD camera). Spectra are typically recorded over a range of wavenumbers (e.g., 200-1800 cm⁻¹) that covers the characteristic vibrational frequencies of the sulfur-oxygen bonds in the various species.

-

Data Analysis: The resulting Raman spectrum is a superposition of the spectra of all species present. Deconvolution of the overlapping bands is performed using curve-fitting algorithms. The area of each deconvoluted peak is proportional to the concentration of the corresponding species. Calibration is achieved by using solutions of known composition or by assuming that the sum of the concentrations of all sulfur-containing species is equal to the total stoichiometric concentration of sulfur.

Conductometry

Conductometry measures the electrical conductivity of a solution, which is directly related to the concentration and mobility of the ions present.

Methodology:

-

Cell and Electrode Preparation: A conductivity cell with platinized platinum electrodes is used. The cell constant is determined using a standard solution of known conductivity (e.g., aqueous KCl). The cell must be thoroughly dried before use with superacidic media.

-

Measurement: The conductivity cell is filled with the oleum sample of a specific composition. The measurement is performed using a conductivity bridge, which applies an alternating current to prevent electrolysis. The temperature of the sample is precisely controlled, as conductivity is highly temperature-dependent.

-

Data Interpretation: The specific conductance of the oleum is calculated from the measured resistance and the cell constant. The variation of specific conductance with the mole fraction of SO₃ provides insights into the ionic equilibria. The maximum in specific conductance corresponds to the maximum concentration of charge carriers, primarily the HS₂O₇⁻ ion.

Cryoscopy

Cryoscopy measures the freezing point depression of a solvent upon the addition of a solute. This colligative property depends on the number of solute particles in the solution, providing a method to determine the extent of ionization.

Methodology:

-

Apparatus: A cryoscope consisting of a freezing tube with a sensitive thermometer (e.g., a Beckmann thermometer) and a stirrer is used. The freezing tube is placed in a cooling bath.

-

Solvent Freezing Point: The freezing point of the pure solvent (100% H₂SO₄) is accurately determined by recording the temperature as the solvent is slowly cooled with constant stirring.

-

Freezing Point Depression Measurement: A known mass of a solute (e.g., SO₃, which forms H₂S₂O₇ in situ) is added to the solvent. The freezing point of the resulting solution is measured in the same manner.

-

Calculation: The freezing point depression (ΔTf) is used to calculate the van 't Hoff factor (i), which represents the number of particles (molecules and ions) produced in solution per formula unit of solute. For the H₂SO₄-SO₃ system, the interpretation is complex due to the multiple equilibria, but the data provides valuable information on the overall speciation.

Visualizing Equilibria and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental processes described in this guide.

Caption: Ionization equilibria of disulfuric acid in fuming sulfuric acid.

Caption: Experimental workflow for the characterization of disulfuric acid ionization.

Conclusion

The ionization of disulfuric acid in superacidic media is a complex phenomenon characterized by a network of equilibria rather than a single ionization constant. Through the application of specialized experimental techniques such as Raman spectroscopy, conductometry, and cryoscopy, a detailed understanding of the speciation in the H₂SO₄-SO₃ system has been achieved. The data reveals that the hydrogen disulfate ion, HS₂O₇⁻, is a key species, and its concentration is directly related to the composition of the oleum. This technical guide provides a foundation for researchers and professionals working with superacidic systems, enabling a more profound understanding of their reactivity and properties.

References

Spectroscopic Identification of Disulfuric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid, is a crucial component of fuming sulfuric acid (oleum) and a powerful sulfonating and oxidizing agent in various chemical syntheses, including pharmaceutical drug development.[1][2] Its accurate identification and characterization are paramount for process control and understanding reaction mechanisms. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the identification of disulfuric acid, with a primary focus on Raman and Infrared (IR) spectroscopy. Due to the inherent challenges associated with Nuclear Magnetic Resonance (NMR) spectroscopy for this compound, a discussion of the technique's applicability and limitations is also included. This document furnishes detailed experimental protocols, quantitative spectroscopic data, and visual workflows to aid researchers in the unambiguous identification of this important chemical entity.

Introduction

Disulfuric acid is formed by the reaction of sulfur trioxide (SO₃) with sulfuric acid (H₂SO₄).[1] It exists in equilibrium with these two species in oleum. The concentration of disulfuric acid in oleum is a critical parameter that dictates its reactivity. Therefore, robust analytical methods are required for its quantification and characterization. Spectroscopic techniques offer rapid, non-destructive, and highly informative means for this purpose. This guide will delve into the theoretical and practical aspects of using Raman, IR, and NMR spectroscopy for the identification of disulfuric acid.

Spectroscopic Characterization

Raman Spectroscopy

Raman spectroscopy is a particularly powerful tool for the analysis of sulfur-containing compounds, including disulfuric acid. The technique is sensitive to the vibrational modes of the S-O and S-O-S bonds present in the molecule.

The following table summarizes the characteristic Raman peaks observed for disulfuric acid in oleum. The peak positions can vary slightly with the concentration of free SO₃.

| **Wavenumber (cm⁻¹) ** | Assignment | Reference |

| ~1420 | SO₂ asymmetric stretch | [3] |

| ~1215 | SO₂ symmetric stretch | [3] |

| ~968 | S-OH stretch | [3] |

| ~732 | S-O-S asymmetric stretch | [3] |

| ~530 | SO₃ bending | [3] |

| ~471 | S-O-S symmetric stretch | [3] |

| ~325 | Skeletal deformation | [4] |

| ~257 | Skeletal deformation | [3] |

Table 1: Characteristic Raman peaks for disulfuric acid.

Safety Precautions: Fuming sulfuric acid (oleum) is extremely corrosive and reacts violently with water.[5] All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

-

Sample Preparation:

-

Due to the corrosive nature of oleum, specialized sample holders are required. A quartz cuvette is a suitable option for containing the liquid sample.[6]

-

Carefully transfer a small aliquot of the oleum sample into the quartz cuvette using a glass pipette.

-

Seal the cuvette to prevent the escape of corrosive fumes.

-

-

Instrumentation and Data Acquisition:

-

Use a Raman spectrometer equipped with a laser excitation source appropriate for minimizing fluorescence (e.g., 532 nm or 785 nm).[7]

-

Place the sealed cuvette into the sample holder of the spectrometer.

-

Configure the acquisition parameters, including laser power, integration time, and number of accumulations, to achieve an optimal signal-to-noise ratio.

-

Acquire the Raman spectrum of the sample.

-

-

Data Analysis:

-

Process the acquired spectrum to remove any background fluorescence.

-

Identify and assign the characteristic Raman bands of disulfuric acid using the data provided in Table 1. The relative intensities of the peaks associated with H₂S₂O₇, H₂SO₄, and SO₃ can be used to estimate the composition of the oleum.[4]

-

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly with the use of Attenuated Total Reflectance (ATR), is another valuable technique for the characterization of disulfuric acid. ATR-IR with a diamond crystal is well-suited for analyzing corrosive liquids.[8][9]

The IR spectrum of oleum contains contributions from H₂SO₄, SO₃, and H₂S₂O₇. The following table lists the reported IR absorption bands that are characteristic of disulfuric acid.

| **Wavenumber (cm⁻¹) ** | Assignment | Reference |

| ~1368 | SO₂ asymmetric stretch | [3] |

| ~1185 | SO₂ symmetric stretch | [3] |

| ~970 | S-OH stretch | [3] |

| ~806 | S-O-S skeletal vibration | [3] |

| ~732 | SO₃ rocking mode | [3] |

| ~550 | Skeletal deformation | [3] |

Table 2: Characteristic Infrared absorption bands for disulfuric acid.

Safety Precautions: As with Raman spectroscopy, all handling of oleum must be conducted in a fume hood with appropriate PPE.

-

Sample Preparation:

-

Ensure the ATR crystal is clean and dry before use. A diamond ATR crystal is recommended due to its chemical resistance.[9]

-

Carefully apply a small drop of the oleum sample directly onto the center of the ATR crystal.

-

-